Pentafluorobenzene

Description

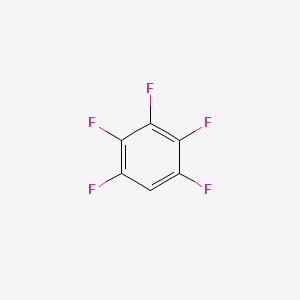

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5-pentafluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HF5/c7-2-1-3(8)5(10)6(11)4(2)9/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WACNXHCZHTVBJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HF5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059893 | |

| Record name | Pentafluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [MSDSonline] | |

| Record name | 1,2,3,4,5-Pentafluorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8508 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

67.6 [mmHg] | |

| Record name | 1,2,3,4,5-Pentafluorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8508 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

363-72-4, 363-88-2 | |

| Record name | Pentafluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=363-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentafluorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000363724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PENTAFLUOROBENZENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88293 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,2,3,4,5-pentafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentafluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentafluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.054 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pentafluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTAFLUOROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IH36LU53XS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Pentafluorobenzene

Introduction: The Quintessential Polyfluorinated Arene

Pentafluorobenzene (C₆HF₅) is a cornerstone of modern fluorine chemistry, serving as a versatile and highly reactive building block for a vast array of applications. This colorless, aromatic liquid, structurally analogous to benzene but with five hydrogen atoms replaced by fluorine, possesses a unique electronic profile that dictates its physical properties and chemical behavior. The strong inductive effect of the five electronegative fluorine atoms renders the aromatic ring exceptionally electron-deficient, a feature that is central to its utility in organic synthesis, materials science, and drug development.[1][2]

This guide provides an in-depth exploration of the physical and chemical properties of this compound. We will delve into the causality behind its reactivity, present its key physical data in a clear, comparative format, and offer practical insights into its handling and application. For researchers, scientists, and drug development professionals, a thorough understanding of these properties is paramount to leveraging this compound's full potential in creating novel materials, complex molecular architectures, and advanced therapeutic agents.[3][4]

Molecular Structure and Spectroscopic Profile

This compound's structure, a planar hexagonal ring of sp²-hybridized carbon atoms, is the foundation of its properties. The C-F bonds are significantly stronger and more polar than C-H bonds, and their presence dramatically alters the molecule's electronic landscape. This is readily observed in its spectroscopic data.

-

NMR Spectroscopy : In ¹H NMR spectroscopy, this compound exhibits a single, complex multiplet for the lone proton, a result of coupling to the five neighboring fluorine atoms.[5] The ¹⁹F NMR spectrum is more complex, showing distinct signals for the ortho, meta, and para fluorine atoms, providing a clear fingerprint of the molecule's substitution pattern.[6] These spectra are invaluable for monitoring reactions and confirming the structure of its derivatives.

-

Infrared (IR) Spectroscopy : The IR spectrum is characterized by strong absorption bands corresponding to C-F stretching vibrations, typically found in the 1100-1400 cm⁻¹ region. Vibrations of the aromatic ring are also prominent, with characteristic peaks around 1512-1535 cm⁻¹.[7]

Core Physical Properties

The physical characteristics of this compound make it a convenient liquid reagent for a wide range of laboratory conditions. Its boiling point is similar to that of benzene, yet its density is substantially higher due to the mass of the fluorine atoms.[8] It is stable under normal conditions but is highly flammable and should be handled with appropriate precautions.[7][9]

| Property | Value | Source(s) |

| Molecular Formula | C₆HF₅ | [1][8][10] |

| Molecular Weight | 168.06 g/mol | [10][11] |

| Appearance | Colorless liquid | [1][10] |

| Melting Point | -48 °C | [7][11] |

| Boiling Point | 85 °C | [7][8][11] |

| Density | 1.514 g/mL at 25 °C | [7][11] |

| Refractive Index (n²⁰/D) | 1.391 | [7][11] |

| Flash Point | 10 °C (50 °F) | [12] |

| Vapor Pressure | 67.6 mmHg at 25 °C | [10] |

| Water Solubility | Insoluble | [7][8] |

Chemical Properties and Reactivity: An Electron-Deficient Powerhouse

The defining chemical feature of this compound is the electron-deficient nature of its aromatic ring. This property is the direct consequence of the strong electron-withdrawing inductive effects of the five fluorine atoms, making it highly susceptible to attack by nucleophiles.

Nucleophilic Aromatic Substitution (SNA_r)

The premier reaction of this compound is Nucleophilic Aromatic Substitution (SNA_r). Unlike electron-rich aromatic compounds like benzene, which undergo electrophilic substitution, this compound readily reacts with a wide range of nucleophiles (e.g., amines, thiols, alkoxides) to displace a fluoride ion.[2][13]

Causality and Regioselectivity: The reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[13] The reaction exhibits remarkable regioselectivity, with nucleophilic attack occurring almost exclusively at the C4 position (para to the hydrogen atom).[13][14] This preference is driven by two key factors:

-

Intermediate Stabilization : The negative charge of the Meisenheimer complex is most effectively stabilized when the attack occurs at the para position, as the electron-withdrawing fluorine atoms at the ortho and meta positions can delocalize the charge through resonance and induction.

-

Steric Hindrance : The para position is the most sterically accessible for an incoming nucleophile compared to the more crowded ortho positions.

This predictable regioselectivity makes this compound an exceptionally valuable tool for synthesizing specifically substituted polyfluorinated aromatics.[15][16]

Caption: Mechanism of para-selective Nucleophilic Aromatic Substitution (SNA_r) on this compound.

Applications in Synthesis and Materials Science

The reliable reactivity of the pentafluorophenyl group has led to its widespread adoption:

-

Pharmaceuticals and Agrochemicals : It serves as a key scaffold for introducing fluorine into bioactive molecules, which can enhance metabolic stability, binding affinity, and bioavailability.[1]

-

Polymer Chemistry : It is used as a monomer for fluoropolymers and as a versatile end-capping agent to functionalize polymers, enabling the creation of block copolymers or surface-modified materials.[15][16]

-

Diagnostics and Theranostics : PFB-derived molecules are increasingly being developed for optical imaging probes and photodynamic therapy agents.[3][4]

Experimental Protocol: Synthesis of 4-(Propylthio)-1,2,3,5,6-pentafluorobenzene

This protocol details a representative SNA_r reaction, demonstrating a self-validating system where reaction progress can be monitored and product identity confirmed through standard analytical techniques.

Objective: To synthesize a para-substituted this compound derivative via nucleophilic aromatic substitution with a thiol.

Materials:

-

This compound (1.00 g, 5.95 mmol)

-

1-Propanethiol (0.54 mL, 5.95 mmol)

-

Potassium Carbonate (K₂CO₃) (0.99 g, 7.14 mmol)

-

N,N-Dimethylformamide (DMF), anhydrous (20 mL)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

100 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser

-

Nitrogen inlet

-

Separatory funnel

-

Rotary evaporator

-

TLC plates (silica gel)

-

NMR spectrometer, GC-MS

Procedure:

-

Setup: Assemble a dry 100 mL round-bottom flask with a magnetic stir bar and condenser under a nitrogen atmosphere.

-

Reagent Addition: To the flask, add potassium carbonate (0.99 g) and anhydrous DMF (20 mL). Begin stirring to create a suspension.

-

Add 1-propanethiol (0.54 mL) to the suspension via syringe.

-

Add this compound (1.00 g) to the reaction mixture.

-

Reaction: Heat the mixture to 60 °C and stir for 4 hours. Monitor the reaction progress by TLC (e.g., using 9:1 hexanes:ethyl acetate as eluent) until the this compound starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing 50 mL of diethyl ether and 50 mL of water.

-

Extraction: Shake the funnel and allow the layers to separate. Remove the aqueous layer. Wash the organic layer twice with 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Purification & Validation: Purify the crude product by column chromatography on silica gel if necessary. The final product's identity and purity should be confirmed by ¹H NMR, ¹⁹F NMR, and GC-MS analysis, which will show the characteristic shifts for the new compound and the absence of starting materials.

Safety and Handling

This compound is a hazardous chemical that requires careful handling in a well-ventilated fume hood.[17]

-

Flammability: It is a highly flammable liquid and vapor with a low flash point.[8][18] Keep away from heat, sparks, open flames, and other ignition sources. All equipment must be properly grounded to prevent static discharge.[17]

-

Toxicity: It is harmful if swallowed and causes skin and serious eye irritation.[12][18] May cause respiratory irritation.[12]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., Viton®), safety goggles, and a lab coat.[9]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area designated for flammable liquids.[17]

-

Incompatibilities: It is incompatible with strong oxidizing agents.[7][9]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.

Conclusion

This compound is far more than a simple fluorinated solvent. Its distinct electronic properties, dominated by the electron-withdrawing power of its fluorine substituents, establish it as a uniquely reactive and predictable building block. The high efficiency and regioselectivity of its nucleophilic aromatic substitution chemistry provide a reliable gateway to a multitude of complex, functionalized aromatic compounds. For scientists in drug discovery, polymer science, and materials research, mastering the properties and reactivity of this compound is a key step toward innovation and the development of next-generation technologies.

References

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

-

Wikipedia. (2023). This compound. [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: this compound sulfonic acid. [Link]

-

Fisher Scientific. (2024). SAFETY DATA SHEET: this compound. [Link]

-

Ambrose, D., & Sprake, C. H. S. (1971). Thermodynamic properties of fluorine compounds. Part X. Critical properties and vapour pressures of this compound, chlorothis compound, 2,3,4,5,6-pentafluorotoluene, and pentafluorophenol. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1263-1266. [Link]

-

Semantic Scholar. (n.d.). Thermodynamic properties of fluorine compounds. Part V. Vapour pressures of this compound, chlorothis compound, 2,3,4,5,6-pentafluorotoluene, and pentafluorophenol. [Link]

-

Duncan, W. A., Sheridan, J. P., & Swinton, F. L. (1966). The Thermodynamics of the System this compound-Benzene. Journal of the American Chemical Society, 88(11), 2417. [Link]

-

Yoshimura, T., et al. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Molecules, 26(5), 1435. [Link]

-

She, Z., et al. (2017). This compound end-group as a versatile handle for para fluoro “click” functionalization of polythiophenes. Chemical Science, 8(3), 1941-1946. [Link]

-

Artal, M., et al. (2021). Thermodynamics of mixtures containing a fluorinated benzene and a hydrocarbon. Journal of Molecular Liquids, 328, 115424. [Link]

-

Ajenjo, J., et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry, 12, 192-197. [Link]

-

Nair, R. R., et al. (2023). This compound: Promising Applications in Diagnostics and Therapeutics. ACS Applied Bio Materials, 6(10), 4081-4099. [Link]

-

Nair, R. R., et al. (2023). This compound: Promising Applications in Diagnostics and Therapeutics. PubMed, 37722103. [Link]

-

Budarin, V. L., et al. (2012). NMR and IR Study of Fluorobenzene and Hexafluorobenzene Adsorbed on Alumina. Langmuir, 28(41), 14631-14639. [Link]

-

Royal Society of Chemistry. (2016). This compound end-group as a versatile handle for para fluoro “click” functionalization of polythiophenes. [Link]

-

SpectraBase. (n.d.). This compound - Optional[19F NMR] - Chemical Shifts. [Link]

-

SpectraBase. (n.d.). This compound - Optional[1H NMR] - Spectrum. [Link]

-

SciSpace. (n.d.). Nucleophilic Aromatic Substitution on Pentafluorophenyl-Substituted Dipyrranes and Tetrapyrroles as a Route to Multifunctionaliz. [Link]

-

MDPI. (2023). Nucleophilic Aromatic Substitution of Pentafluorophenyl-Substituted Quinoline with a Functional Perylene: A Route to the Modification of Semiconducting Polymers. [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, pentafluoro- (CAS 363-72-4). [Link]

-

ResearchGate. (n.d.). Nucleophilic Aromatic Substitution on Pentafluorophenyl‐Substituted Dipyrranes and Tetrapyrroles as a Route to Multifunctionalized Chromophores for Potential Application in Photodynamic Therapy. [Link]

-

Fluorine Notes. (2019). Preparation of Pentafluorophenol and Other Polyfluorophenols and Polyfluorodihydroxybenzenes from Polyfluoroaromatic Acids. [Link]

-

Restek. (n.d.). This compound. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound: Promising Applications in Diagnostics and Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. spectrabase.com [spectrabase.com]

- 7. This compound | 363-72-4 [chemicalbook.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. fishersci.it [fishersci.it]

- 10. This compound | C6HF5 | CID 9696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 五氟苯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. This compound end-group as a versatile handle for para fluoro “click” functionalization of polythiophenes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. fishersci.com [fishersci.com]

- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Comprehensive Technical Guide to the Synthesis and Purification of High-Purity Pentafluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pentafluorobenzene

This compound is a colorless liquid with a boiling point similar to benzene.[1] Its unique electronic properties, conferred by the five highly electronegative fluorine atoms, make it a valuable synthon in organic chemistry. It serves as a precursor for a wide array of more complex fluorinated molecules, enhancing properties such as metabolic stability, bioavailability, and lipophilicity in active pharmaceutical ingredients.[2] Furthermore, its utility extends to the production of fluorinated polymers and as a solvent in specialized applications, including NMR spectroscopy.[2] The increasing demand for this compound necessitates robust and efficient methods for its synthesis and purification to high standards.

Part 1: Synthesis of this compound

The synthesis of this compound can be approached through several routes, each with its own set of advantages and challenges. The choice of method often depends on the available starting materials, desired scale, and purity requirements.

Defluorination of Hexafluorobenzene and Related Polyfluorinated Cyclohexanes

A common laboratory and industrial-scale synthesis involves the defluorination of more highly fluorinated precursors.

-

From Hexafluorobenzene: One established method is the reaction of hexafluorobenzene with a hydride source, such as lithium aluminum hydride. This nucleophilic aromatic substitution proceeds by the displacement of a fluoride ion with a hydride ion, yielding this compound.[3] The reaction is driven by the strong electron-withdrawing nature of the fluorine atoms, which activates the aromatic ring towards nucleophilic attack.[3]

-

From Polyfluorinated Cyclohexanes: Another approach involves the dehydrofluorination of polyfluorinated cyclohexanes using a strong base, such as a hot aqueous solution of potassium hydroxide.[1] Alternatively, defluorination of highly fluorinated cyclohexanes can be achieved over hot nickel or iron catalysts.[1]

Decarboxylation of Pentafluorobenzoic Acid

A greener and catalyst-free method involves the decarboxylation of pentafluorobenzoic acid in high-temperature liquid water.[4] This process is attractive due to its simplicity and the avoidance of potentially contaminating catalysts.[4]

Experimental Protocol: Non-Catalytic Decarboxylation of Pentafluorobenzoic Acid [4]

-

Reaction Setup: A high-pressure autoclave is charged with deionized water and pentafluorobenzoic acid in a mass ratio of 2:1 to 8:1.

-

Initial Heating: The mixture is stirred and heated to boiling under atmospheric pressure. The exhaust valve is opened for 2-5 minutes to purge air.

-

Decarboxylation: The exhaust valve is closed, and the temperature is raised to 150-250°C for a duration of 5-45 minutes to effect decarboxylation.

-

Workup: The reaction mixture is cooled. Any unreacted pentafluorobenzoic acid is recovered by filtration. The filtrate is allowed to separate into aqueous and organic phases. The organic phase, containing the crude this compound, is collected. The aqueous phase can be recycled.

-

Initial Purification: The collected organic phase is subjected to rectification and decolorized with activated carbon.

Part 2: Purification of this compound

Achieving high purity is paramount for the application of this compound in sensitive areas like drug development. The primary impurities depend on the synthetic route but can include unreacted starting materials, partially fluorinated byproducts (e.g., tetrafluorobenzenes), and solvent residues.

Fractional Distillation

Fractional distillation is a cornerstone technique for purifying volatile liquids with close boiling points, making it highly suitable for this compound (boiling point: 85°C) and its potential impurities.[5][6][7] The principle lies in the differential boiling points of the components in a mixture.[6]

The efficiency of the separation is dependent on the number of theoretical plates in the fractionating column.[5] A greater number of theoretical plates, achieved through columns with a larger surface area (e.g., Vigreux or packed columns), allows for a better separation of components with very similar boiling points.[5][8]

Key Physical Properties for Distillation:

| Compound | Boiling Point (°C) |

| This compound | 85[1][7] |

| 1,2,3,4-Tetrafluorobenzene | ~100-102 |

| 1,2,3,5-Tetrafluorobenzene | 83 |

| 1,2,4,5-Tetrafluorobenzene | 88-89 |

| Hexafluorobenzene | 80-82 |

Note: Boiling points are approximate and can vary with pressure.

Experimental Protocol: Fractional Distillation [5]

-

Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, and a receiving flask. Ensure all joints are properly sealed.

-

Charging the Flask: Charge the round-bottom flask with the crude this compound and a few boiling chips or a magnetic stir bar for smooth boiling.

-

Heating: Gently heat the flask using a heating mantle.

-

Distillation: As the mixture boils, the vapor will rise through the fractionating column. Monitor the temperature at the still head. The temperature should hold steady at the boiling point of the first fraction.

-

Fraction Collection: Collect the different fractions in separate receiving flasks as the temperature at the still head changes, indicating the distillation of a new component. The fraction corresponding to the boiling point of this compound (around 85°C) is collected as the purified product.

Azeotropic Distillation

In cases where impurities form azeotropes with this compound, simple fractional distillation may be ineffective.[9] Azeotropic distillation involves the addition of an entrainer, a third component that forms a new, lower-boiling azeotrope with one or more of the components in the mixture, allowing for their separation.[10][11] The selection of the entrainer is crucial and depends on the specific impurities present. For instance, an azeotropic organic solvent can be used to remove water and ether impurities from pentafluorophenyl boron compounds.[12]

Gas Chromatography (GC)

For achieving the highest purity levels, preparative gas chromatography can be employed.[7][13] This technique separates components based on their differential partitioning between a stationary phase and a mobile gas phase.[14] While highly effective, it is generally more suitable for smaller quantities due to scalability limitations. The choice of column is critical for separating fluorinated compounds.[14][15]

Part 3: Purity Analysis

Confirming the purity of the final product is a critical step. A combination of analytical techniques should be employed to ensure the absence of impurities.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique for purity assessment.[14] GC separates the components of the mixture, and MS provides mass information for identification. Most fluorinated organic compounds are amenable to GC-MS analysis.[14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR are powerful tools for structural elucidation and purity determination of fluorinated compounds.[16] The ¹⁹F NMR spectrum of this compound is particularly informative, with distinct signals for the different fluorine environments.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify functional groups and confirm the identity of the product. The IR spectrum of this compound shows characteristic peaks for the C-F and C-H bonds of the aromatic ring.

Conclusion

The synthesis and purification of high-purity this compound are critical processes for advancing research and development in the pharmaceutical, agrochemical, and materials science sectors. A thorough understanding of the underlying chemical principles of both synthesis and purification methods allows for the selection and optimization of a process that delivers a product of the required quality. The methodologies outlined in this guide, from robust synthesis protocols to meticulous purification techniques, provide a solid foundation for researchers and scientists working with this important fluorinated building block.

References

- Current time information in Halifax Regional Municipality, CA. (n.d.). Google.

- Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry. (2014). PubMed.

- This compound. (n.d.). Wikipedia.

- Method for preparing this compound by non-catalytic decarboxylation of pentafluorobenzoic acid in high temperature liquid water. (n.d.). Google Patents.

- Copper, tetrakis(pentafluorophenyl)tetra. (n.d.). Organic Syntheses Procedure.

- This compound. (n.d.). Chem-Impex.

- Preparation of Pentafluorophenol and Other Polyfluorophenols and Polyfluorodihydroxybenzenes from Polyfluoroaromatic Acids. (2019). Fluorine Notes.

- Purification: Fractional Distillation. (n.d.). University of Rochester Department of Chemistry.

- This compound | C6HF5 | CID 9696. (n.d.). PubChem - NIH.

- Regioselective Transfer Hydrogenative Defluorination of Polyfluoroarenes Catalyzed by Bifunctional Azairidacycle. (2022). MDPI.

- Preparation method of 2,3,4,5,6-pentafluorobenzonitrile. (n.d.). Google Patents.

- Process for the purification of pentafluorophenyl boron compounds. (n.d.). Google Patents.

- Fractional Distillation. (n.d.). BYJU'S.

- Is it possible to analyze F-compounds with GCMS? (2014). ResearchGate.

- NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in this compound and tetrafluoro-4. (2019). Loughborough University Research Repository.

- Hexafluorobenzene. (n.d.). Wikipedia.

- Azeotropic Distillation. (2020). (Publication).

- Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry. (n.d.). PubMed.

- Fractional distillation. (n.d.). Wikipedia.

- Gas chromatography packed columns for fluorine-containing small molecule compound and preparation method and application thereof. (2019). SciSpace.

- This compound CAS#: 363-72-4. (n.d.). ChemicalBook.

- Azeotropic distillation. (n.d.). Wikipedia.

- Purification by fractional distillation. (n.d.). ChemBAM.

- Benzene, pentafluoro-. (n.d.). NIST WebBook.

- 5.3: Fractional Distillation. (2021). Chemistry LibreTexts.

- Reactions of Polyfluorobenzenes With Nucleophilic Reagents. (n.d.). PMC - NIH.

- Revisiting the basis of the excited states for solvated fluorinated benzenes and pentafluorophenylalanine. (n.d.). PMC - NIH.

- Application of Gas Chromatography to Determination of Total Organic Fluorine after Defluorination of Perfluorooctanoic Acid as. (n.d.). Semantic Scholar.

- This compound 363-72-4 wiki. (n.d.). Guidechem.

- Synthesis of Pentafluorobenzenesulfonyl Fluorescein: A Technical Guide. (n.d.). Benchchem.

- Supporting Information. (n.d.). The Royal Society of Chemistry.

- Supplementary Information Experimental Materials and Methods. Tris(pentafluorophenyl)borane (BCF) was obtained from Boulder Sci. (n.d.). (Publication).

- Benzene, pentafluoro-. (n.d.). NIST WebBook.

- An In-depth Technical Guide to the Properties of Pentafluoroiodobenzene. (n.d.). Benchchem.

- Distillation. (n.d.). Koch Modular.

- Hexafluorobenzene (C6F6) from Benzene by Dr. Tanmoy Biswas. (2021). YouTube.

- Introduction to Azeotropic Distillation - Azeotrope Displacement and Separation (Lec068). (2020). YouTube.

- Confinement and Separation of Benzene from an Azeotropic Mixture Using a Chlorinated B←N Adduct. (2024). Refubium - Freie Universität Berlin.

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN100586911C - Method for preparing this compound by non-catalytic decarboxylation of pentafluorobenzoic acid in high temperature liquid water - Google Patents [patents.google.com]

- 5. Purification [chem.rochester.edu]

- 6. byjus.com [byjus.com]

- 7. This compound CAS#: 363-72-4 [m.chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Fractional distillation - Wikipedia [en.wikipedia.org]

- 10. bhu.ac.in [bhu.ac.in]

- 11. Azeotropic distillation - Wikipedia [en.wikipedia.org]

- 12. US5959151A - Process for the purification of pentafluorophenyl boron compounds - Google Patents [patents.google.com]

- 13. Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. scispace.com [scispace.com]

- 16. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

Pentafluorobenzene: A Comprehensive Technical Guide for Scientific Professionals

An In-depth Exploration of its Core Properties, Synthesis, and Applications in Modern Research and Development

Introduction

Pentafluorobenzene (PFB) is a synthetic organofluorine compound that has garnered significant attention within the scientific community.[1][2] Its unique chemical structure and properties make it a versatile tool in a multitude of applications, ranging from advanced materials science to the intricate world of drug discovery.[1][3][4] This guide provides a comprehensive overview of this compound, delving into its fundamental characteristics, synthesis, reactivity, and its pivotal role in contemporary research and development.

CAS Number: 363-72-4[5][6][7][8][9]

Molecular Structure and Core Chemical Identity

This compound possesses the molecular formula C6HF5.[3][5][6][7][8] Its structure consists of a benzene ring where five of the six hydrogen atoms are substituted with fluorine atoms.[3][6] This high degree of fluorination is the primary determinant of its distinct physicochemical properties.

The key identifiers for this compound are:

}

Molecular structure of this compound.

Physicochemical Properties

The extensive fluorination of the benzene ring imparts this compound with a unique set of physical and chemical properties. It is a colorless liquid with a boiling point similar to that of benzene.[6] Its high thermal stability, low toxicity, and chemical inertness make it a valuable solvent for high-temperature reactions.[3]

| Property | Value | Source |

| Appearance | Colorless liquid | [6][10] |

| Melting Point | -48 °C | [4][5] |

| Boiling Point | 85 °C | [5][6] |

| Density | 1.514 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.391 | [5] |

| Solubility in Water | Insoluble | [3][5][6] |

| Flash Point | 14 °C | [6] |

Synthesis and Manufacturing

Several methods have been developed for the synthesis of this compound. A common laboratory and industrial-scale preparation involves the defluorination of highly fluorinated cyclohexanes over hot nickel or iron.[6] Another established method is the dehydrofluorination of polyfluorinated cyclohexane using a hot aqueous solution of potassium hydroxide.[6]

More recently, a method for preparing this compound by the non-catalytic decarboxylation of pentafluorobenzoic acid in high-temperature liquid water has been developed, offering a greener and simpler process.[11] This method avoids the need for a catalyst, thus reducing pollution in the synthesis process.[11]

Chemical Reactivity and Key Reactions

While generally inert, the pentafluorophenyl group (C6F5-) is a versatile functional group in organic synthesis. This compound can be a precursor to various reactive intermediates. For instance, pentafluorobromobenzene and pentafluoroiodobenzene can be used to introduce the C6F5- group into a range of compounds through Grignard coupling or Ullmann condensation reactions.[12][13]

The this compound end-group is also a valuable handle for "click" functionalization, particularly in polymer chemistry. It undergoes fast nucleophilic aromatic substitutions, allowing for the quantitative tethering of various nucleophiles under mild conditions.[14][15] This has been demonstrated in the functionalization of polythiophenes, where sensitive moieties like biotin can be introduced.[14]

Applications in Research and Drug Development

The unique properties of this compound and its derivatives have led to their widespread use in various scientific fields, most notably in drug discovery and materials science.[1][2][3]

Role in Medicinal Chemistry and Drug Design

The incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, tissue penetration (especially into the central nervous system), and binding affinity or selectivity.[16] Pentafluorophenyl groups are utilized in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[3] For example, pentafluorophenol, a derivative of this compound, is a crucial intermediate in the synthesis of Sofosbuvir, a drug used to treat hepatitis C.[17]

Pentafluorophenyl esters are widely used in peptide synthesis as they readily react with amines to form stable amide bonds, promoting efficient peptide bond formation with minimal side reactions.[17]

Advanced Materials and Polymer Science

In materials science, this compound is employed in the production of polymers, liquid crystals, and electronic materials.[3] Its use as a precursor in the synthesis of fluorinated polymers contributes to materials with superior chemical resistance and thermal stability.[4]

Analytical and Diagnostic Applications

This compound and its derivatives are also valuable in diagnostics and therapeutics.[1][2][18] The pentafluorophenyl group can be used to derivatize molecules for enhanced detection in analytical techniques. Recent research has explored the use of PFB-derived molecules for diagnostic purposes, including optical imaging.[1][2]

Safety and Handling

This compound is a highly flammable liquid and vapor and is harmful if swallowed.[6][19][20][21] It can cause skin and serious eye irritation and may cause respiratory irritation.[20][21] Therefore, it should be handled with appropriate personal protective equipment in a well-ventilated area, away from heat, sparks, and open flames.[19][20] According to its Safety Data Sheet, its toxicological properties have not been fully investigated.[6][19]

Experimental Protocols

Example Protocol: Nucleophilic Aromatic Substitution on a this compound-Functionalized Polymer

The following is a generalized protocol for the functionalization of a polythiophene end-capped with a this compound group, based on established methodologies.[14]

Objective: To attach a nucleophilic molecule (e.g., an alkylthiol) to the terminus of a PFB-functionalized polythiophene.

Materials:

-

This compound-terminated polythiophene (P3HT-PFB)

-

Nucleophile (e.g., 1-dodecanethiol)

-

Base (e.g., potassium carbonate, K2CO3)

-

Solvent (e.g., N,N-dimethylformamide, DMF)

-

Reaction vessel (e.g., microwave vial)

Procedure:

-

In a clean, dry microwave vial, dissolve the P3HT-PFB in a minimal amount of DMF.

-

Add a 10-fold molar excess of the nucleophile (1-dodecanethiol) to the solution.

-

Add a 15-fold molar excess of the base (K2CO3).

-

Seal the vial and heat the reaction mixture at 70 °C for 12-48 hours, or until the reaction is complete as monitored by an appropriate analytical technique (e.g., 19F NMR or MALDI-TOF mass spectrometry).

-

After cooling to room temperature, precipitate the functionalized polymer by adding the reaction mixture to a non-solvent (e.g., methanol).

-

Collect the polymer by filtration and wash with the non-solvent to remove excess reagents.

-

Dry the functionalized polymer under vacuum.

Validation: The success of the functionalization can be confirmed by:

-

19F NMR Spectroscopy: Disappearance of the signals corresponding to the para-fluorine of the PFB group.

-

MALDI-TOF Mass Spectrometry: An increase in the molecular weight of the polymer corresponding to the addition of the nucleophile.

}

Workflow for nucleophilic substitution on a PFB-terminated polymer.

Conclusion

This compound is a cornerstone of modern fluorine chemistry, offering a unique combination of stability and reactivity. Its well-defined molecular structure and predictable chemical behavior have made it an indispensable tool for researchers, scientists, and drug development professionals. From enhancing the properties of advanced materials to enabling the synthesis of life-saving pharmaceuticals, the applications of this compound continue to expand, underscoring its importance in driving scientific innovation.

References

-

Wikipedia. This compound. [Link]

-

Restek. This compound - EZGC Method Translator. [Link]

-

PubChem. This compound | C6HF5 | CID 9696. [Link]

-

Nair, R. R., et al. (2023). This compound: Promising Applications in Diagnostics and Therapeutics. ACS Applied Bio Materials. [Link]

-

Wall, L. A., et al. Reactions of Pentafluorohalobenzenes. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry. [Link]

-

Nair, R. R., et al. (2023). This compound: Promising Applications in Diagnostics and Therapeutics. PubMed. [Link]

-

Wall, L. A., et al. Reactions of Pentafluorohalobenzenes. Journal of Research of the National Bureau of Standards. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: this compound sulfonic acid. [Link]

-

Fisher Scientific. SAFETY DATA SHEET - this compound. [Link]

-

SpectraBase. This compound - Optional[19F NMR] - Chemical Shifts. [Link]

-

NIST. Benzene, pentafluoro-. [Link]

- Google Patents.

-

Lustig, E., et al. (1967). Analysis of the n.m.r. spectrum of this compound. Canadian Journal of Chemistry. [Link]

-

SpectraBase. This compound - Optional[1H NMR] - Spectrum. [Link]

-

Kim, D., et al. (2023). This compound: Promising Applications in Diagnostics and Therapeutics. Kyung Hee University. [Link]

-

Salleh, N. S., et al. (2017). This compound end-group as a versatile handle for para fluoro “click” functionalization of polythiophenes. Chemical Science. [Link]

-

Oakwood Chemical. Exploring the Reactivity: Pentafluorobenzenesulfonyl Chloride in Chemical Reactions. [Link]

-

Salleh, N. S., et al. (2017). This compound end-group as a versatile handle for para fluoro “click” functionalization of polythiophenes. RSC Publishing. [Link]

-

PubChem. 2,3,4,5,6-Pentafluorobenzene-d | C6HF5 | CID 12438427. [Link]

-

Fluorine Notes. (2019). Preparation of Pentafluorophenol and Other Polyfluorophenols and Polyfluorodihydroxybenzenes from Polyfluoroaromatic Acids. [Link]

-

Reddy, G. V., et al. (2021). One-Pot Synthesis of Pentafluorophenyl Sulfonic Esters via Copper-Catalyzed Reaction of Aryl Diazonium Salts, DABSO, and Pentafluorophenol. Organic Letters. [Link]

-

J.P. Morgan. Fluorine in drug discovery: Role, design and case studies. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound: Promising Applications in Diagnostics and Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | 363-72-4 [chemicalbook.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. scbt.com [scbt.com]

- 8. usbio.net [usbio.net]

- 9. ez.restek.com [ez.restek.com]

- 10. This compound | C6HF5 | CID 9696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. CN100586911C - Method for preparing this compound by non-catalytic decarboxylation of pentafluorobenzoic acid in high temperature liquid water - Google Patents [patents.google.com]

- 12. Reactions of Pentafluorohalobenzenes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. This compound end-group as a versatile handle for para fluoro “click” functionalization of polythiophenes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 16. pharmacyjournal.org [pharmacyjournal.org]

- 17. Pentafluorophenol and its derivatives [en.highfine.com]

- 18. khu.elsevierpure.com [khu.elsevierpure.com]

- 19. fishersci.com [fishersci.com]

- 20. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 21. assets.thermofisher.com [assets.thermofisher.com]

A Senior Application Scientist's Guide to the Safe Handling of Pentafluorobenzene

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pentafluorobenzene (C₆HF₅) is a colorless, highly flammable liquid that serves as a cornerstone reagent and solvent in modern organic synthesis and materials science.[1][2] Its unique chemical properties, including high thermal stability and chemical inertness, make it invaluable in the synthesis of fluorinated pharmaceuticals, agrochemicals, and advanced polymers.[1][3] However, the very characteristics that make it useful also necessitate a robust understanding of its associated hazards. This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound, moving beyond mere procedural lists to explain the causality behind each safety recommendation. Adherence to these protocols is not just a matter of compliance but a fundamental pillar of responsible and successful research.

Section 1: Core Hazard Profile & Physicochemical Characteristics

A foundational understanding of a chemical's intrinsic properties is the first step in risk mitigation. This compound is classified as hazardous under the Globally Harmonized System (GHS), and its physical characteristics dictate how it behaves in a laboratory environment.[4]

GHS Hazard Classification:

-

Flammable Liquids: Category 2 (H225: Highly flammable liquid and vapour)[2][5][6][7]

-

Acute Toxicity, Oral: Category 4 (H302: Harmful if swallowed)[2][5][6][7]

-

Skin Corrosion/Irritation: Category 2 (H315: Causes skin irritation)[2][5][6][7][8]

-

Serious Eye Damage/Irritation: Category 2/2A (H318/H319: Causes serious eye damage/irritation)[2][5][6][7][8]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (H335: May cause respiratory irritation)[4][5][6][8][9]

Physicochemical Data Summary

The following table summarizes key quantitative data, which is critical for assessing risks such as vapor accumulation and ignition potential.

| Property | Value | Source |

| Molecular Formula | C₆HF₅ | [2][3][8] |

| Molecular Weight | 168.07 g/mol | [3][8] |

| Appearance | Colorless liquid | [1][2][3][10] |

| Boiling Point | 85 °C (185 °F) | [2][3][8][10] |

| Melting Point | -48 °C (-54.4 °F) | [2][3][8][10] |

| Flash Point | 10 - 14 °C (50 - 57.2 °F) | [2][4][8] |

| Density | 1.514 g/mL at 25 °C | [8][10] |

| Vapor Density | 5.80 (Air = 1) | [4][8] |

| Water Solubility | Insoluble / Sparingly soluble | [1][8][10] |

Causality of Hazards:

-

High Flammability: The low flash point of ~10-14°C means that at typical room temperature, this compound produces enough vapor to form an ignitable mixture with air.[4][8] Its vapor is nearly six times denser than air, allowing it to travel considerable distances to an ignition source and "flash back".[4][8]

-

Toxicity and Irritation: While its toxicological properties are not fully investigated, this compound is known to be harmful if swallowed and causes significant irritation to the skin, eyes, and respiratory system.[2][4][5][6] Prolonged skin contact can lead to dermatitis by defatting the skin.[4] Inhalation of high concentrations can lead to symptoms like headache, dizziness, and nausea.[7][8]

Section 2: Exposure Controls & Personal Protection

Mitigating the risks identified above requires a multi-layered approach, prioritized by the "Hierarchy of Controls." This principle mandates that engineering and administrative controls are implemented before relying on Personal Protective Equipment (PPE).

Caption: The Hierarchy of Controls prioritizes risk mitigation strategies.

Engineering Controls: The First Line of Defense

-

Ventilation: All handling of this compound must occur within a certified chemical fume hood to control vapor inhalation hazards.[7][8] The ventilation system should be explosion-proof.[4][5][8]

-

Ignition Source Control: Strictly prohibit smoking, open flames, and spark-producing equipment in the handling area.[4][5][8] Use only explosion-proof electrical equipment (lighting, stir plates, etc.).[4][5][8]

-

Static Electricity Prevention: To prevent ignition of vapors from static discharge, all metal containers and transfer equipment must be grounded and bonded.[4][5][6][8] Avoid using plastic buckets or containers for transfers.[5]

Personal Protective Equipment (PPE): The Final Barrier

-

Eye and Face Protection: Wear chemical safety goggles that conform to EN166 or OSHA 29 CFR 1910.133 standards.[4][5][8] A face shield should be worn over goggles during procedures with a high splash risk.[11] Soft contact lenses should be avoided as they can absorb and concentrate irritants.[5]

-

Skin and Body Protection: A flame-resistant lab coat and a chemical-resistant apron (e.g., PVC) are mandatory.[5] Wear closed-toe, non-sparking safety footwear.[5]

-

Hand Protection: Wear chemical-protective gloves.[5][8] The choice of glove material is critical; materials like Viton® are often recommended, but always check the manufacturer's breakthrough time data for this compound.[8] Gloves must be inspected before use and changed immediately if contaminated.[5]

-

Respiratory Protection: Under normal use within a functioning fume hood, respiratory protection is not required.[8] For large-scale operations or emergencies, a NIOSH/MSHA-approved respirator with appropriate cartridges is necessary.[8]

Section 3: Protocols for Handling, Storage, and Incompatibilities

Safe Handling Protocol:

-

Preparation: Before starting, ensure an eyewash station and safety shower are readily accessible and unobstructed.[5][8] Confirm all equipment is grounded.[4][8]

-

Manipulation: Conduct all operations in a chemical fume hood.[7][8] Use only non-sparking tools made from materials like brass or bronze.[4][5][6]

-

Personal Hygiene: Avoid all personal contact, including inhalation.[5] Do not eat, drink, or smoke in the work area.[5][6][8] Always wash hands thoroughly with soap and water after handling.[5] Contaminated work clothes should be laundered separately.[5]

Storage Requirements:

-

Store in a cool, dry, well-ventilated area designated as a "flammables area".[1][4][7][8]

-

Keep containers tightly sealed to prevent vapor escape.[4][5][8]

-

Store away from heat, sparks, open flames, and other ignition sources.[4][5][8]

-

Protect containers from physical damage and inspect them regularly for leaks.[5]

Chemical Incompatibilities:

-

Strong Oxidizing Agents: Avoid contact with materials like nitrates, perchlorates, and strong acids, as this can result in a violent reaction or ignition.[1][4][5][8][10]

Section 4: Emergency Response Protocols

A swift and correct response to an emergency can significantly reduce its impact.

First-Aid Measures:

-

Inhalation: Immediately move the affected person to fresh air.[5][6][7][8] Keep them warm and at rest.[5] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[5][6][7][8]

-

Skin Contact: Immediately remove all contaminated clothing and footwear.[5][6] Flush the skin and hair with copious amounts of running water (and soap, if available) for at least 15 minutes.[5][7][8] Seek medical attention if irritation occurs or persists.[5]

-

Eye Contact: Immediately flush the eyes with running water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[4][5][6][8] Remove contact lenses only if it can be done easily by skilled personnel.[5] Transport to a hospital or doctor without delay.[5]

-

Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water.[4][7] Call a poison control center or doctor immediately for advice.[4][5]

Spill Response Protocol: The response to a spill depends entirely on its scale and the immediate hazards it presents.

Caption: Decision workflow for responding to a flammable liquid spill.

Detailed Minor Spill Cleanup Procedure:

-

Alert & Secure: Alert personnel in the immediate area.[12] Eliminate all ignition sources and ensure the fume hood is operational.[5][13]

-

Contain: Use an inert, non-combustible absorbent material like vermiculite, sand, or diatomaceous earth to dike the spill and prevent it from spreading.[4][5][12][13] Do not use paper towels, as this can increase the rate of evaporation.[13]

-

Absorb: Apply the absorbent material, working from the outside in, until all the liquid is absorbed.[12]

-

Collect: Using spark-proof tools, carefully scoop the contaminated material into a designated, sealable, and properly labeled waste container.[4][5][14]

-

Decontaminate: Wipe the spill area with soap and water.[15] Collect all cleaning materials and contaminated PPE for disposal as hazardous waste.[14]

-

Ventilate: Allow the area to ventilate thoroughly before resuming work.[13]

Firefighting Measures:

-

Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂).[4][5][7] Water mist may be used to cool containers but may be ineffective at extinguishing the fire.[4][7]

-

Specific Hazards: The liquid is highly flammable, and its vapors can form explosive mixtures with air.[4][7][8] Containers may explode when heated.[4][7] Hazardous combustion products include carbon monoxide, carbon dioxide, and highly toxic gaseous hydrogen fluoride (HF).[2][4][8]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[4][7]

Section 5: Waste Disposal Protocol

Proper disposal is the final and critical step in the chemical's lifecycle, ensuring laboratory and environmental safety. All this compound waste is considered hazardous.

Procedure:

-

Segregation: Collect all this compound waste, including residues and solutions, in a dedicated hazardous waste container.[11][16] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[16]

-

Containment: Use only approved, leak-proof, and chemically compatible containers with tightly sealing lids.[11][17] The exterior of the container must be kept clean.[17] Do not fill containers beyond 90% capacity to allow for vapor expansion.[17]

-

Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other constituents (e.g., solvents).[16]

-

Contaminated Materials: All materials used for spill cleanup (absorbents, gloves, pads) must be placed in a sealed, labeled container and disposed of as hazardous waste.[5][14]

-

Disposal: Arrange for pickup and disposal through your institution's licensed hazardous waste management program.[16] Never dispose of this compound down the drain or in regular trash.[16]

References

- 1. Page loading... [guidechem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. chemimpex.com [chemimpex.com]

- 4. fishersci.com [fishersci.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. synquestlabs.com [synquestlabs.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.it [fishersci.it]

- 9. chemos.de [chemos.de]

- 10. This compound | 363-72-4 [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 13. jk-sci.com [jk-sci.com]

- 14. ehs.utk.edu [ehs.utk.edu]

- 15. ccny.cuny.edu [ccny.cuny.edu]

- 16. benchchem.com [benchchem.com]

- 17. ethz.ch [ethz.ch]

An In-depth Technical Guide to the Spectroscopic Data of Pentafluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentafluorobenzene (C₆HF₅) is a cornerstone of modern fluorine chemistry. Its unique electronic properties, imparted by five strongly electron-withdrawing fluorine atoms, make it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. A comprehensive understanding of its spectroscopic characteristics is fundamental for its identification, purity verification, and for monitoring its role in chemical transformations.

This guide serves as a detailed technical resource on the spectroscopic analysis of this compound. As a Senior Application Scientist, my objective is to provide not just data, but a framework for understanding the causal relationships between the molecular structure of this compound and its spectroscopic signatures. We will explore Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹⁹F, and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), complete with field-tested protocols and in-depth data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Core Structure

NMR spectroscopy is the preeminent technique for the structural elucidation of organic molecules. For this compound, the interplay of ¹H, ¹⁹F, and ¹³C nuclei provides a detailed structural map. The 100% natural abundance and spin I=1/2 of the ¹⁹F nucleus make it a particularly insightful probe.[1]

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound presents a single, complex multiplet for the lone proton, a result of its coupling to the adjacent fluorine atoms.

Experimental Protocol: ¹H NMR of this compound

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.[2] The choice of solvent is crucial to prevent signal overlap with the analyte.

-

Instrument Setup:

-

Spectrometer: A 400 MHz or higher field instrument is recommended for optimal signal dispersion.

-

Probe: A standard broadband probe is suitable.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

-

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment.

-

Number of Scans: 8 to 16 scans are generally sufficient.

-

Relaxation Delay (d1): A delay of 2-5 seconds ensures full relaxation of the proton.

-

Acquisition Time (aq): An acquisition time of 2-4 seconds provides adequate resolution.

-

Spectral Width (sw): A typical proton spectral width of 12-16 ppm is appropriate.

-

Data Interpretation:

The proton signal typically appears as a triplet of triplets due to coupling with the two ortho-fluorines (³JHF) and the two meta-fluorines (⁴JHF). The smaller coupling to the para-fluorine (⁵JHF) is often not resolved.

-

Chemical Shift (δ): The chemical shift for the proton in this compound is typically observed between 6.8 and 7.2 ppm.

-

Coupling Constants (J): The magnitudes of the H-F coupling constants are diagnostic:

-

³JH-F(ortho): ~8-10 Hz

-

⁴JH-F(meta): ~6-8 Hz

-

⁵JH-F(para): ~0-2 Hz

-

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that provides a clear window into the electronic environment of the fluorine atoms.[1] The spectrum of this compound displays three distinct resonances for the ortho, meta, and para fluorine atoms.

Experimental Protocol: ¹⁹F NMR of this compound

-

Sample Preparation: The same sample prepared for ¹H NMR can be utilized.

-

Instrument Setup:

-

Spectrometer: A spectrometer equipped for ¹⁹F observation is necessary.

-

Probe: A multinuclear probe tuned to the ¹⁹F frequency.

-

Temperature: 298 K (25 °C).

-

-

Acquisition Parameters:

-

Pulse Program: A standard ¹H-decoupled single-pulse experiment is common.[3]

-

Number of Scans: 4 to 8 scans are typically sufficient due to the high sensitivity of ¹⁹F.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): A wide spectral width of around 200-250 ppm is required.[4]

-

Referencing: An internal or external reference such as CFCl₃ (δ = 0 ppm) should be used.[4]

-

Data Interpretation:

The ¹⁹F NMR spectrum exhibits three multiplets with an integration ratio of 2:2:1.

-

Chemical Shifts (δ):

-

F-ortho: Approximately -138 ppm

-

F-meta: Approximately -163 ppm

-

F-para: Approximately -156 ppm

-

-

Coupling Constants (J):

-

³JF(ortho)-F(meta): ~20 Hz

-

⁴JF(ortho)-F(para): ~5-7 Hz

-

⁵JF(meta)-F(para): ~20 Hz

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of this compound. The signals are split into complex multiplets due to C-F couplings, which can be simplified using fluorine decoupling techniques.

Experimental Protocol: ¹³C NMR of this compound

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is recommended due to the lower sensitivity of the ¹³C nucleus.[2]

-

Instrument Setup:

-

Spectrometer: A 400 MHz or higher field instrument.

-

Probe: A multinuclear probe tuned to the ¹³C frequency.

-

Temperature: 298 K (25 °C).

-

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled single-pulse experiment.

-

Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is necessary.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): A standard carbon spectral width of ~200-220 ppm.

-

Data Interpretation:

The ¹³C NMR spectrum shows four distinct resonances due to molecular symmetry. Each carbon signal is split by neighboring fluorine atoms. The one-bond C-F coupling constants are typically large, in the order of -250 Hz.[5]

Table 1: Summary of Typical NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| ¹H | 6.8 - 7.2 | Triplet of triplets | ³JHF(ortho) ≈ 8-10, ⁴JHF(meta) ≈ 6-8 |

| ¹⁹F (ortho) | ~ -138 | Multiplet | - |

| ¹⁹F (meta) | ~ -163 | Multiplet | - |

| ¹⁹F (para) | ~ -156 | Multiplet | - |

| ¹³C (C-H) | ~103 | Multiplet | - |

| ¹³C (C-F ortho) | ~146 | Multiplet | ¹JCF ≈ -250 |

| ¹³C (C-F meta) | ~138 | Multiplet | ¹JCF ≈ -250 |

| ¹³C (C-F para) | ~141 | Multiplet | ¹JCF ≈ -250 |

Note: Chemical shifts and coupling constants can vary slightly based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy is a rapid and powerful technique for identifying functional groups. The IR spectrum of this compound is dominated by strong absorptions from C-F and aromatic C-C and C-H vibrations.

Experimental Protocol: IR Spectroscopy of this compound

-

Sample Preparation:

-

Instrument Setup:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Detector: A standard DTGS detector is typically sufficient.

-

-

Acquisition Parameters:

Data Interpretation:

The IR spectrum of this compound displays several key absorption bands.

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3100 | Aromatic C-H Stretch | Weak-Medium |

| ~1650 | Aromatic C=C Stretch | Medium |

| ~1520 | Aromatic C=C Stretch | Strong |

| 1000-1400 | C-F Stretches | Very Strong, Complex |

| ~850 | C-H Out-of-plane Bend | Medium |

The intense and complex absorption pattern in the 1000-1400 cm⁻¹ region is a highly characteristic feature of fluorinated aromatic compounds.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight and valuable structural information through the analysis of fragmentation patterns. For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the method of choice.[10][11]

Experimental Protocol: GC-MS of this compound

-

Sample Introduction:

-

GC Inlet: A dilute solution of this compound in a volatile solvent (e.g., dichloromethane, hexane) is injected into the GC.

-

-

Instrument Setup:

-

Gas Chromatograph: Equipped with a suitable capillary column (e.g., HP-5MS).

-

Mass Spectrometer: A quadrupole or time-of-flight (TOF) analyzer.

-

Ionization Source: Electron Ionization (EI) at a standard 70 eV.

-

-

Acquisition Parameters:

-

GC Program: A temperature program is used to ensure good separation. For example, hold at 40 °C for 2 minutes, then ramp at 10 °C/min to 200 °C.

-

Mass Range: m/z 40-250.

-

Data Interpretation:

The EI mass spectrum of this compound shows a prominent molecular ion peak and characteristic fragment ions.

-

Molecular Ion (M⁺): The molecular ion peak is observed at m/z 168, corresponding to the molecular weight of C₆HF₅.[12]

-

Fragmentation Pattern: The fragmentation is characterized by the loss of fluorine atoms and neutral fragments.[13]

-

m/z 149: [M - F]⁺

-

m/z 117: [M - CF₂]⁺ or [C₅HF₃]⁺

-

m/z 98: [C₅H₂F₂]⁺

-

m/z 69: [CF₃]⁺

-

This fragmentation pattern serves as a unique fingerprint for the identification of this compound.

Caption: A generalized workflow for the spectroscopic analysis of this compound.

Conclusion

The synergistic application of NMR, IR, and Mass Spectrometry provides a robust and comprehensive characterization of this compound. This guide has detailed the foundational principles, practical methodologies, and interpretive frameworks for each technique. By understanding the nuances of the spectroscopic data, researchers can confidently identify, assess the purity of, and track the reactivity of this vital fluorinated building block in their scientific endeavors. The data and protocols presented here serve as a reliable reference for the scientific community.

References

-

U.S. Environmental Protection Agency. Volatile Organic Compounds - by GC/MS Capillary Column Technique. [Link]

- Niinemets, Ü., Kännaste, A., & Copolovici, L. (2011). Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants. In Plant Isoprenoids (pp. 23-47). Humana Press.

-

SpectraBase. This compound - Optional[19F NMR] - Chemical Shifts. [https://spectrabase.com/spectrum/2GR4rJdCoYO/optional[19F NMR]/chemical-shifts]([Link] NMR]/chemical-shifts)

-

National Center for Biotechnology Information. This compound. PubChem Compound Database. [Link]

- Schaumburg, K., Gillies, D., & Bernstein, H. J. (1966). Analysis of the n.m.r. spectrum of this compound. Canadian Journal of Chemistry, 44(18), 2222-2225.

- Foroozandeh, M., Kiraly, P., Nilsson, M., & Morris, G. A. (2018). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 9(2), 433-439.

-

Drawell. FTIR Analysis for Liquid Samples - What You Need to Know. [Link]

- Edgar, M., Zeinali, F., Mojally, M., Hughes, C., Riaz, S., & Weaver, G. W. (2019). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in this compound and tetrafluoro-4-(morpholino) pyridine using ANATOLIA. Magnetic Resonance in Chemistry, 57(11), 896-904.

-

Royal Society of Chemistry. Electronic Supplementary Material (ESI) for ChemComm. [Link]

- Kiraly, P., Foroozandeh, M., Morris, G. A., & Nilsson, M. (2022). 19 F-centred NMR analysis of mono-fluorinated compounds.

-

Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. [Link]

-

Medistri SA. Volatile Organic Compounds (VOCs) Analysis by GC/MS. [Link]

- Roberts, G. C. K. (2001). Fluorine NMR. In Encyclopedia of Life Sciences. John Wiley & Sons, Ltd.

-

SpectraBase. This compound - Optional[13C NMR] - Chemical Shifts. [https://spectrabase.com/spectrum/EsvjnUmYf0i/optional[13C NMR]/chemical-shifts]([Link] NMR]/chemical-shifts)

-

University of Colorado Boulder, Department of Chemistry. IR Spectroscopy of Liquids. [Link]

- Chou, S. L., Lin, S. Y., Lin, M. Y., & Wu, Y. J. (2021). IR absorption spectra of hexafluorobenzene anions and pentafluorophenyl radicals in solid argon. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 252, 119524.

-

ResearchGate. How to prepare a liquid sample for FTIR spectrum?. [Link]

-

Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

- Day, A. M., Kett, V. L., & Ciulli, A. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS omega, 7(16), 13636-13645.

- Adell, A., Oasmaa, A., & Paasikallio, V. (2014). Novel Gas Chromatography–Mass Spectrometry Methods for Characterization of Volatile Organic Compounds and Water in Fast Pyrolysis Liquids. Energy & Fuels, 28(7), 4501-4509.

- Miller, J. M. (1969). Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III. Phenyl and pentafluorophenyl derivatives of Group V. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 828-834.

-

SpectraBase. This compound - Optional[1H NMR] - Spectrum. [https://spectrabase.com/spectrum/2GR4rJdCoYO/optional[1H NMR]/spectrum]([Link] NMR]/spectrum)

-

National Institute of Standards and Technology. Benzene, pentafluoro-. NIST Chemistry WebBook. [Link]

-

Reddit. 13C NMR of pentafluorophenyl group. [Link]

- Hogben, M. G., Gay, R. S., & Graham, W. A. G. (1968). Chemical shifts and coupling constants in pentafluorophenyl derivatives. I. Correlations of chemical shifts, coupling constants,. Journal of the American Chemical Society, 90(16), 4386-4393.

-

National Institute of Standards and Technology. Benzene, pentafluoro-. NIST Chemistry WebBook. [Link]

- Lanthier, G. F., Miller, J. M., & Tapping, R. L. (1973). Fragmentation and rearrangement processes in the mass spectra of perhalogenoaromatic compounds. Part IX. Pentafluorophenol and pentafluorothiophenol derivatives of Group IV. Canadian Journal of Chemistry, 51(12), 1915-1921.

-

National Institute of Standards and Technology. Benzene, pentafluoro-. NIST Chemistry WebBook. [Link]

- Chivers, T., Lanthier, G. F., & Miller, J. M. (1971). Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part V. Pentafluorophenyl derivatives of tin and related compounds. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 2556-2561.

-

University of California, Santa Barbara, Department of Chemistry and Biochemistry. 19F Chemical Shifts and Coupling Constants. [Link]

- Hogben, M. G., & Graham, W. A. G. (1968). Chemical shifts and coupling constants in pentafluorophenyl derivatives. I. Correlations of chemical shifts, coupling constants, and π-electronic interactions. Journal of the American Chemical Society, 90(16), 4386-4393.

Sources

- 1. biophysics.org [biophysics.org]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 19F [nmr.chem.ucsb.edu]

- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. researchgate.net [researchgate.net]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. dem.ri.gov [dem.ri.gov]

- 11. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

- 12. Benzene, pentafluoro- [webbook.nist.gov]

- 13. Benzene, pentafluoro- [webbook.nist.gov]

Key applications of pentafluorobenzene in organic synthesis.

An In-Depth Technical Guide to the Key Applications of Pentafluorobenzene in Organic Synthesis

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract